molecular formula C10H10ClNO3S B1438842 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole CAS No. 1018186-60-1

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole

Cat. No.: B1438842
CAS No.: 1018186-60-1
M. Wt: 259.71 g/mol
InChI Key: FKEAONHKWDBRJI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group and an ethanesulfonyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole typically involves the chloromethylation of 5-(ethanesulfonyl)-1,3-benzoxazole. This can be achieved through the reaction of 5-(ethanesulfonyl)-1,3-benzoxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The ethanesulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Aluminum chloride, palladium on carbon

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-(aminomethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, 2-(thiomethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, etc.

    Oxidation Products: Sulfonic acids

    Reduction Products: Sulfides

Scientific Research Applications

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules through bioconjugation techniques.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The ethanesulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3-benzoxazole
  • 5-(Ethanesulfonyl)-1,3-benzoxazole
  • 2-(Bromomethyl)-5-(ethanesulfonyl)-1,3-benzoxazole

Uniqueness

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole is unique due to the presence of both chloromethyl and ethanesulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

2-(chloromethyl)-5-ethylsulfonyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-2-16(13,14)7-3-4-9-8(5-7)12-10(6-11)15-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEAONHKWDBRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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